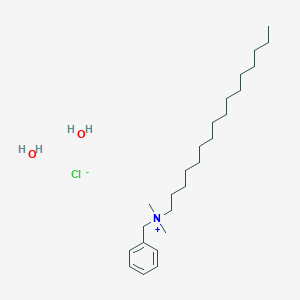

Benzylcetyldimethylammonium chloride dihydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzylcetyldimethylammonium chloride dihydrate: is a quaternary ammonium compound known for its surfactant and antimicrobial properties. It is commonly used in various industrial and scientific applications due to its effectiveness in disrupting microbial cell membranes and its ability to act as a surfactant.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Benzylcetyldimethylammonium chloride dihydrate typically involves the quaternization of N,N-dimethylhexadecan-1-amine with benzyl chloride. The reaction is carried out in an organic solvent such as ethanol or acetone, under reflux conditions. The product is then purified by recrystallization or other suitable methods .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The final product is often obtained as a dihydrate form to enhance its stability and solubility .

Analyse Chemischer Reaktionen

Types of Reactions: Benzylcetyldimethylammonium chloride dihydrate primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or other anions. The reactions are usually carried out in aqueous or alcoholic solutions at moderate temperatures.

Oxidation Reactions: Can be performed using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: Involve reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can yield N-Benzyl-N,N-dimethylhexadecan-1-amine and benzyl alcohol .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Benzylcetyldimethylammonium chloride dihydrate has the molecular formula C25H46ClN⋅2H2O. It is characterized by a cationic surfactant structure, which contributes to its effectiveness in various applications.

Antimicrobial Applications

This compound is widely recognized for its antimicrobial properties. It is primarily used as a disinfectant and preservative due to its ability to kill a broad spectrum of bacteria, fungi, and viruses.

- Mechanism of Action : The compound disrupts microbial cell membranes, leading to cell lysis. Its efficacy is influenced by concentration and exposure time.

Case Study: Efficacy Against Pathogens

A study demonstrated that benzylcetyldimethylammonium chloride effectively reduced the viability of Pseudomonas aeruginosa, a common hospital pathogen known for its biofilm-forming ability. The compound's synergistic effects with other antimicrobial agents were also noted, enhancing its bactericidal activity against biofilms formed by this pathogen .

Surfactant Properties

As a cationic surfactant, this compound exhibits unique surface-active properties that are beneficial in various formulations.

- Critical Micelle Concentration (CMC) : The CMC of benzylcetyldimethylammonium chloride varies based on environmental conditions, such as ionic strength and the presence of organic solutes. Studies indicate that its CMC decreases with longer alkyl chains, enhancing its surfactant efficiency .

Data Table: CMC Values

| Compound | CMC (mM) | Notes |

|---|---|---|

| Benzylcetyldimethylammonium chloride | 0.1 - 188 | Varies with alkyl chain length |

| Benzylhexadecyldimethylammonium chloride | 0.004 - 0.6 | More effective with longer chains |

Applications in Analytical Chemistry

This compound is utilized in analytical techniques such as polyacrylamide gel electrophoresis for protein analysis. Its role as a detergent helps in resolving proteins with base-labile groups extracted from cells .

Case Study: Protein Methylation Detection

In a study involving the detection of protein methylation in intact cells, benzylcetyldimethylammonium chloride was employed in an acidic polyacrylamide gel system, demonstrating its utility in biochemical assays .

Environmental Impact and Soil Chemistry

Research indicates that quaternary ammonium compounds like benzylcetyldimethylammonium chloride can influence soil chemistry by affecting microbial communities and potentially selecting for antibiotic resistance genes. Its presence in soil solutions can alter the critical micelle concentration, impacting its behavior and fate in environmental contexts .

Toxicological Studies

While benzylcetyldimethylammonium chloride has beneficial applications, it is also associated with toxicity concerns. Studies have shown that exposure can lead to acute lung injury and other adverse effects depending on dosage . Understanding these toxicological profiles is crucial for safe application in consumer products.

Wirkmechanismus

The antimicrobial action of Benzylcetyldimethylammonium chloride dihydrate is primarily due to its ability to disrupt microbial cell membranes. The quaternary ammonium group interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This mechanism is effective against a wide range of microorganisms, including bacteria, fungi, and viruses .

Vergleich Mit ähnlichen Verbindungen

Benzododecinium chloride (CAS Number 139-07-1): Similar in structure but with a shorter alkyl chain.

Dodecyltrimethylammonium chloride (CAS Number 112-00-5): Another quaternary ammonium compound with a different alkyl chain length.

Trimethyl(tetradecyl)ammonium chloride (CAS Number 4574-04-3): Similar in function but with a different alkyl chain length.

Uniqueness: Benzylcetyldimethylammonium chloride dihydrate stands out due to its longer alkyl chain, which enhances its surfactant properties and antimicrobial efficacy. The presence of the benzyl group also contributes to its unique chemical reactivity and interaction with microbial cell membranes .

Biologische Aktivität

Benzylcetyldimethylammonium chloride dihydrate (BCD) is a quaternary ammonium compound that exhibits significant biological activity, particularly as an antimicrobial agent. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

BCD is classified as a cationic surfactant, which means it carries a positive charge. Its structure typically consists of a benzyl group attached to a cetyl (C16) alkyl chain and two methyl groups on the nitrogen atom. This configuration contributes to its surfactant properties and biological activities.

Antimicrobial Activity

BCD demonstrates broad-spectrum antimicrobial activity against various microorganisms, including bacteria, fungi, and viruses. The effectiveness of BCD is influenced by several factors:

- Chain Length : The antimicrobial efficacy varies with the alkyl chain length. For instance, shorter chains tend to be more effective against gram-positive bacteria, while longer chains are more potent against gram-negative bacteria .

- Concentration : The concentration of BCD plays a critical role in its bactericidal or bacteriostatic effects. Higher concentrations generally lead to increased antimicrobial activity .

- Environmental Conditions : Factors such as temperature and pH can significantly affect the activity of BCD. Increased temperatures often enhance its biocidal effects .

The primary mechanism by which BCD exerts its antimicrobial effects involves the disruption of microbial cell membranes. The cationic nature of BCD allows it to interact with negatively charged components of bacterial membranes, leading to:

- Membrane Disruption : This results in increased permeability, causing leakage of cellular contents and eventual cell death.

- Enzyme Inhibition : BCD can also interfere with essential enzymatic processes within microbial cells, further contributing to its antimicrobial efficacy .

Case Study 1: Acute Lung Injury Induced by Benzalkonium Chloride

A study investigated the toxicological effects of benzalkonium chloride (BAC), closely related to BCD, on lung tissue in mice. The findings indicated that high doses led to acute lung injury characterized by significant histological damage and increased apoptosis markers in lung tissues. This highlights the potential risks associated with exposure to high concentrations of quaternary ammonium compounds like BCD .

| Dose (mg/kg) | Blood BAC Concentration | Lung Injury Severity |

|---|---|---|

| 100 | Low | Mild |

| 250 | Moderate | Moderate |

| 1250 | High | Severe |

Case Study 2: Environmental Impact on Microbial Communities

Research conducted on the impact of benzyldimethyldodecyl ammonium chloride (a related compound) on natural water ecosystems revealed that exposure to high concentrations negatively affected microbial diversity. Specifically, certain resistant genes were upregulated in response to BAC exposure, indicating an adaptive response among microbial communities .

Summary of Biological Activity

The biological activity of this compound is characterized by:

- Broad-spectrum antimicrobial properties against bacteria, fungi, and some viruses.

- Mechanisms involving membrane disruption and enzyme inhibition.

- Dose-dependent effects , where higher concentrations yield greater antimicrobial action but also pose risks for toxicity.

Eigenschaften

IUPAC Name |

benzyl-hexadecyl-dimethylazanium;chloride;dihydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H46N.ClH.2H2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(2,3)24-25-21-18-17-19-22-25;;;/h17-19,21-22H,4-16,20,23-24H2,1-3H3;1H;2*1H2/q+1;;;/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPNJKZAQUVATAR-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.O.O.[Cl-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H50ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.